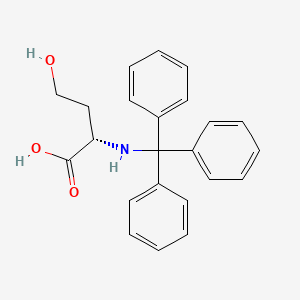

N-Trityl-homoserine

Description

Significance of Homoserine Derivatives in Chirality and Amino Acid Chemistry

Homoserine, a nonessential chiral amino acid, plays a fundamental role in biochemistry and synthetic chemistry. Its structure, featuring a chiral center and three distinct functional groups (amino, hydroxyl, and carboxyl), renders it a versatile precursor for a wide array of biologically relevant molecules medchemexpress.com. As a natural amino acid, it is a precursor to essential amino acids like L-threonine and L-methionine medchemexpress.com.

The chiral nature of homoserine derivatives is of immense importance in fields such as medicinal chemistry and the synthesis of natural products. These compounds serve as crucial chiral synthons, enabling the construction of enantiomerically pure molecules google.com. Their incorporation into peptides, for instance, can significantly influence the peptide's structure, stability, and biological activity researchgate.netresearchgate.netsigmaaldrich.com. Furthermore, homoserine derivatives have been identified as key structural elements in various biologically active compounds, including renin inhibitors, ACE inhibitors, and fungicides, underscoring their broad applicability google.com.

Role of the Trityl Protecting Group in Amine and Alcohol Protection

The trityl group, chemically known as triphenylmethyl (Ph₃C-), is a widely employed protecting group in organic synthesis, primarily for alcohols and amines total-synthesis.comontosight.aiwikipedia.orgorganic-chemistry.orglibretexts.org. Its effectiveness stems from its unique steric bulk and its lability under specific acidic conditions.

The trityl group is typically introduced by reacting the substrate with trityl chloride (TrCl) in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) total-synthesis.comchemicalbook.comorgsyn.org. For alcohols, the protection mechanism proceeds via an SN1 pathway, involving the formation of a stable trityl carbocation intermediate total-synthesis.com. The resulting trityl ethers or tritylamines are stable under neutral and basic conditions, allowing for a range of chemical transformations to be performed on other parts of the molecule without affecting the protected functional group acs.org.

A key advantage of the trityl group is its selective cleavage under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or acetic acid total-synthesis.comontosight.ai. This acid-lability allows for the deprotection and regeneration of the free alcohol or amine at a desired stage of the synthesis. Moreover, the significant steric hindrance provided by the three phenyl rings enables selective protection of primary alcohols in the presence of secondary alcohols, a feature particularly valuable in carbohydrate and nucleoside chemistry total-synthesis.comacs.org.

| Feature | Description | Notes |

| Name | Trityl (Triphenylmethyl) | Ph₃C- |

| Protected Groups | Alcohols, Amines | Primarily alcohols (as ethers), also amines (as tritylamines). |

| Introduction | Trityl chloride (TrCl) with alcohol/amine in presence of base (e.g., pyridine) | Mechanism for alcohols is SN1 via stable trityl cation. total-synthesis.com |

| Cleavage Conditions | Mild acidic conditions (e.g., HCl, TFA, acetic acid) | Acid-labile. total-synthesis.com, ontosight.ai |

| Selectivity | Selective protection of primary alcohols over secondary alcohols | Due to steric bulk. total-synthesis.com |

| Stability | Stable under neutral and basic conditions | acs.org |

| Key Applications | Carbohydrate chemistry, Nucleoside chemistry, Peptide synthesis | Used in solid-phase peptide synthesis. sigmaaldrich.com, researchgate.net, sigmaaldrich.com, nih.gov, thieme-connect.com |

| Advantages | Steric bulk, ease of cleavage, stability | Prevents spontaneous lactonization in some homoserine derivatives. researchgate.net |

| Disadvantages | Can be removed by strong acids which might affect other functional groups. | (Implicit, common for acid-labile groups) |

Overview of N-Trityl-homoserine as a Key Synthetic Intermediate

This compound effectively combines the desirable chiral framework of homoserine with the protective capabilities of the trityl group on its amino functionality. This strategic protection prevents the amine group from participating in unwanted side reactions during synthesis, such as acylation or alkylation, thereby enhancing the selectivity and yield of desired transformations libretexts.org.

The synthesis of this compound has been achieved through various routes, including the tritylation of silylated homoserine or via the degradation of N-trityl-L-methionine researchgate.net. A notable advantage of this compound, particularly in contrast to some other protected homoserine derivatives, is its inherent resistance to spontaneous lactonization researchgate.net. This stability is crucial for its utility as an intermediate, ensuring its integrity throughout multi-step synthetic sequences.

Its application in solution-phase peptide synthesis highlights its value as a protected amino acid building block sigmaaldrich.comsigmaaldrich.com. By masking the amine, this compound allows for controlled coupling reactions at the carboxyl terminus or modifications at the hydroxyl group, paving the way for the construction of complex peptide chains and other sophisticated organic molecules.

Compound List:

this compound

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-hydroxy-2-(tritylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24-25H,16-17H2,(H,26,27)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKHRZZJAOSCIS-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Trityl Homoserine and Its Stereoisomers

Direct N-Tritylation Routes from Homoserine

These methods involve the direct introduction of the trityl group onto the amino nitrogen of homoserine.

A common and effective strategy for the direct tritylation of homoserine involves the temporary protection of its hydroxyl and carboxyl groups using silylating agents, followed by tritylation of the amino group. Reagents such as dimethylchlorosilane (Me₂SiCl₂) or dichlorodiphenylsilane (B42835) (Ph₂SiCl₂) are used for silylation. Subsequently, trityl chloride (Trt-Cl) in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) is employed for the N-tritylation. This approach typically yields N-trityl-homoserine in moderate to good yields, often in the range of 65-68% researchgate.netresearchgate.netcapes.gov.br.

Table 2.1.1: Silylation-Assisted N-Tritylation of Homoserine

| Starting Material | Silylating Agent | Tritylating Agent | Base | Solvent | Yield (%) | Reference |

| L-Homoserine | Me₂SiCl₂ | Trt-Cl | Et₃N | DCM | 65-68 | researchgate.netresearchgate.netcapes.gov.br |

| L-Homoserine | Ph₂SiCl₂ | Trt-Cl | Et₃N | DCM | 65-68 | researchgate.netresearchgate.netcapes.gov.br |

The development of "one-pot" or "telescoping" synthesis strategies has significantly improved the efficiency of preparing N-tritylamino acids, including this compound. These methods streamline the process by carrying out multiple reaction steps in a single reactor without intermediate isolation or purification. A sequential procedure involves tritylating neutral amino acids via their trimethylsilyl (B98337) esters, followed by mild hydrolysis to afford the N-trityl amino acids in high yields and purity researchgate.netacs.org. While specific one-pot protocols for homoserine are not explicitly detailed in all cited sources, the general methodology is well-established for amino acids researchgate.netacs.org.

Derivation from Other Amino Acid Precursors

This compound can also be synthesized by modifying other amino acid derivatives.

N-Trityl-methionine can serve as a precursor for this compound. This transformation typically involves treating N-trityl-L-methionine with methyl iodide (MeI) to form a sulfonium (B1226848) salt, which is then degraded using potassium hydroxide (B78521) (KOH). This process cleaves the sulfur-containing side chain and introduces the hydroxyl group, yielding N-trityl-L-homoserine in approximately 75% yield researchgate.netresearchgate.net.

Table 2.2.1: Synthesis of this compound from N-Trityl-methionine

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| N-Trt-L-methionine | 1. MeI; 2. KOH | Various | 75 | researchgate.netresearchgate.net |

The synthesis of specific stereoisomers of this compound, particularly N-trityl-L-homoserine and N-trityl-D-homoserine, is crucial for applications requiring stereochemical purity. Research has focused on developing enantioselective routes, often starting from chiral precursors or employing chiral resolution techniques.

For instance, chiral homoserine derivatives, which can be subsequently tritylated, have been synthesized. One approach involves the synthesis of (4R)- and (4S)-D,L-[4-²H]homoserine lactones from readily available starting materials, which are then tritylated to afford the corresponding N-trityl lactones. These tritylated lactones can then be opened via basic hydrolysis to yield the desired this compound derivatives with controlled stereochemistry at the C-4 position lookchem.com. While direct enantioselective tritylation of racemic homoserine is less common, methods that generate enantiopure homoserine precursors followed by tritylation are key to obtaining enantiomerically pure this compound lookchem.com.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Factors such as the choice of solvent, reaction temperature, reaction time, stoichiometry of reagents, and the nature of the base play significant roles.

Solvent Selection: Dichloromethane (B109758) (DCM) is frequently used as a solvent for tritylation reactions due to its ability to dissolve both the amino acid derivatives and the tritylating agents researchgate.netresearchgate.net. Other solvents like tetrahydrofuran (B95107) (THF) or mixtures with methanol (B129727) can also be employed researchgate.netrsc.org.

Base: Tertiary amines such as triethylamine (Et₃N) or DIPEA are commonly used to scavenge the HCl generated during the tritylation reaction, thereby driving the reaction to completion researchgate.netresearchgate.netwisc.edu.

Silylation: The choice of silylating agent (e.g., Me₂SiCl₂ vs. Ph₂SiCl₂) can influence the yield and selectivity, particularly in cases like histidine where different silylation agents can lead to preferential Nτ or Nα tritylation researchgate.netresearchgate.net. For homoserine, Me₂SiCl₂ or Ph₂SiCl₂ have been reported to give yields in the 65-68% range researchgate.netresearchgate.netcapes.gov.br.

Reaction Temperature and Time: Tritylation reactions are typically performed at room temperature or with mild cooling, and reaction times can vary from a few hours to overnight, depending on the specific protocol and substrates researchgate.netresearchgate.netwisc.edu.

Purification: this compound and its derivatives are often isolated as stable diethylammonium (B1227033) salts, which can be easily crystallized from solvent mixtures like acetone-petroleum ether, facilitating purification researchgate.netchemimpex.com.

The trityl group's stability to basic conditions and its removal under mild acidic conditions (e.g., 1% TFA) make it a valuable protecting group in multi-step syntheses, including peptide synthesis researchgate.netwiley-vch.deiris-biotech.deiris-biotech.decsic.es.

Protecting Group Chemistry of N Trityl Homoserine

Strategies for N-Trityl Group Introduction

The introduction of the N-trityl group to homoserine typically involves the reaction of the amino acid with trityl chloride in the presence of a base. commonorganicchemistry.comtotal-synthesis.com Pyridine (B92270) is often employed as it can act as both the base and the solvent for the reaction. total-synthesis.com The mechanism proceeds via an SN1 pathway, where trityl chloride dissociates to form a stable trityl cation, which is then attacked by the nucleophilic amino group of the homoserine ester. total-synthesis.com Subsequent saponification of the resulting ester yields N-Trityl-homoserine. uoa.gr The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction. total-synthesis.com

Stability and Compatibility of the N-Trityl Group under Various Synthetic Conditions

The N-trityl group is generally stable under basic and neutral conditions, making it compatible with many standard reactions in peptide synthesis. ucoz.com It is stable to the basic conditions used for the removal of the Fmoc group (e.g., piperidine (B6355638) in DMF). peptide.com This stability is a key feature that allows for its use in Fmoc-based SPPS.

The trityl group is also compatible with coupling reagents commonly used in peptide synthesis, such as carbodiimides. ucoz.com However, its stability can be influenced by steric hindrance and the electronic nature of the surrounding molecule. For instance, the rate of deprotection of an N-terminal trityl-protected asparagine can be slow. nih.gov

The bulky nature of the trityl group can sometimes influence the solubility and reactivity of the protected amino acid. For example, N-trityl protected asparagine and glutamine derivatives exhibit improved solubility in DMF compared to their unprotected counterparts. peptide.com

Reactivity and Chemical Transformations of N Trityl Homoserine

Side-Chain Modifications and Analog Preparation [1, 2, 3, 5, 6, 7, 11, 15, 18, 25, 28]

Oxidation to Aspartic Acid Analogues

The conversion of homoserine to aspartic acid represents a significant functional group transformation, moving from a β-hydroxy amino acid to a dicarboxylic amino acid. While direct oxidation of N-Trityl-homoserine to aspartic acid analogues is not extensively detailed in the provided search results, the general transformation of homoserine to aspartic acid has been established. This process typically involves the oxidation of the primary alcohol to a carboxylic acid.

Research has demonstrated that homoserine can serve as a precursor for aspartic acid, particularly in the context of complex molecule synthesis, such as glycopeptides. A method employing late-stage oxidation utilizes the catalytic system of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in conjunction with bis(acetoxy)iodobenzene (BAIB). This oxidation proceeds via an aldehyde intermediate, ultimately yielding the carboxylic acid functionality characteristic of aspartic acid. Optimized conditions for this transformation in a peptide synthesis setting achieved yields of up to 81% for the aspartic acid residue researchgate.net. While these specific studies focused on homoserine within a peptide chain, the underlying chemical principle of oxidizing the β-hydroxyl group to a carboxylic acid is applicable to homoserine derivatives, including this compound, potentially after appropriate protection or deprotection strategies. The trityl group's stability would need to be considered in the context of the oxidative conditions.

Table 1: Oxidation of Homoserine to Aspartic Acid Analogues

| Transformation Type | Starting Material | Reagents/Conditions | Product (in context) | Yield | Citation |

| Oxidation | Homoserine | TEMPO (0.2 eq.), Bis(acetoxy)iodobenzene (1.2 eq.) | Aspartic Acid | 81% | researchgate.net |

Note: The transformation described is for homoserine. This compound is a protected derivative, and similar oxidative transformations may be explored, potentially requiring adaptation of reaction conditions.

Synthesis of Phosphonate (B1237965) and Other Heteroatom-Containing Analogues

This compound and related homoserine derivatives are valuable scaffolds for the synthesis of phosphonate and other heteroatom-containing analogues. These modifications are pursued for various applications, including medicinal chemistry and materials science, due to the unique properties conferred by the phosphorus atom or other heteroatoms.

Several studies highlight the synthesis of phosphonate analogues of homoserine. For instance, specific compounds have been designed as phosphonate analogues of homoserine, indicating the successful incorporation of phosphonate functionalities into the homoserine backbone nih.gov. This approach is significant as these phosphonate analogues are considered important substitutes for their natural amino acid counterparts in biological systems renyi.hu. Furthermore, research has explored the synthesis of N-acyl homoserine lactone (AHL) analogues that feature phosphonamidate linkages, demonstrating a methodology for creating phosphorus-containing bioisosteres of natural signalling molecules mdpi.com. This work successfully yielded novel AHL analogues with varied alkyl chains and ester groups attached to the phosphorus atom mdpi.com.

The synthesis of phosphorylated amino acid analogues, including those related to homoserine, has also been achieved through strategies involving phosphoester protection and subsequent deprotection, such as palladium-mediated deprotection diva-portal.org. Additionally, the broader field of nitrone chemistry includes the synthesis of phosphorylated nitrones, with "phosphonate analogs of homoserine" being mentioned within this context mdpi.com. These findings collectively underscore the versatility of the homoserine framework, including its N-trityl protected form, for the construction of diverse heteroatom-containing molecules.

Table 2: Synthesis of Phosphonate and Heteroatom-Containing Analogues from Homoserine Derivatives

| Analogue Type | Starting Material/Framework | Key Transformation/Methodology | Notes | Citations |

| Phosphonate Analogues | Homoserine derivatives | Design and synthesis of phosphonate analogues. | These analogues are recognized as important substitutes for natural amino acids in biological contexts. | nih.govrenyi.hu |

| Phosphonate/Phosphonamidate Analogues | Homoserine lactone derivatives | Synthesis of N-acyl homoserine lactone analogues with phosphonamidate linkages. | Methodology allows for the creation of analogues with varying alkyl chains and ester groups on the phosphorus moiety, serving as bioisosteres of natural signalling molecules. | mdpi.com |

| Phospho-Homoserine Analogues | Homoserine derivatives (e.g., 4-hydroxybutanoic acid allyl ester) | Allyl-phosphoester protection followed by Pd-mediated deprotection. | Demonstrates the incorporation of phosphate/phosphonate groups into the homoserine scaffold. | diva-portal.org |

| Phosphonate Analogues (in Nitrone Chemistry) | Homoserine backbone | Synthesis of phosphorylated nitrones, including phosphonate analogues of homoserine. | Implies the potential for functionalizing the homoserine backbone with phosphonate groups through established nitrone chemistry pathways. | mdpi.com |

Compound List:

this compound

Applications of N Trityl Homoserine in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of L- or D-homoserine is preserved in its N-trityl derivative, establishing N-Trityl-homoserine as a valuable component of the "chiral pool." researchgate.netnih.gov Chiral pool synthesis is an efficient strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to new, complex molecules. researchgate.net The defined stereocenter at the α-carbon of this compound can direct the stereochemical outcome of subsequent reactions, influencing the formation of new stereocenters in a predictable manner.

While direct applications as a chiral auxiliary in reactions like aldol (B89426) or Diels-Alder additions are not extensively documented, its primary role as a chiral building block is to be incorporated as a structural scaffold. For instance, the side-chain hydroxyl group can be oxidized to an aldehyde, which can then undergo stereoselective nucleophilic additions. An analogous compound, N-Tritylprolinal, derived from proline, demonstrates high diastereoselectivity in reactions with various nucleophiles, providing a model for how homoserine-derived aldehydes could be employed. nih.gov The fundamental structure of this compound provides a robust framework for constructing portions of natural products and other chiral targets. acs.orgrsc.org

Role in Peptide Synthesis and Peptidomimetic Development

The trityl (Trt) group was one of the early protecting groups utilized for the α-amino function in peptide synthesis. nih.gov Its acid lability offers an orthogonal protection strategy to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group. This compound and its derivatives are particularly useful in both solution-phase and solid-phase peptide synthesis methodologies.

In solution-phase synthesis, the N-trityl group provides temporary protection for the α-amino group of homoserine during the coupling of its carboxyl group to the amino group of another amino acid. The bulky nature of the trityl group can sometimes hinder reaction rates, but it effectively prevents racemization at the activated carboxyl center. nih.gov Detritylation can be achieved under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) or acetic acid, which leaves most other protecting groups, including tert-butyl (tBu) and benzyloxycarbonyl (Cbz) esters and ethers, intact. This mild removal is a key advantage, especially for the synthesis of sensitive peptides.

| Parameter | Solution-Phase Strategy using this compound |

| Nα-Protection | Trityl (Trt) |

| Activation | Standard coupling reagents (e.g., DCC/HOBt, HATU) |

| Deprotection | Mild acid (e.g., 1-2% TFA in DCM, dilute AcOH) |

| Key Advantage | Orthogonality to base-labile and hydrogenolysis-labile groups; suppression of racemization. nih.gov |

| Potential Issue | Steric hindrance from the bulky trityl group may slow coupling reactions. |

This compound is also amenable to Solid-Phase Peptide Synthesis (SPPS). nih.gov In this approach, the trityl group can be used for Nα-protection in what is known as the "Trt/tBu" strategy. Here, the N-terminus is protected by the acid-labile trityl group, while side-chain functions are protected by more robust acid-labile groups like tert-butyl (tBu). This allows for selective N-terminal deprotection with weak acid, while the side-chain groups and the linker to the resin remain protected until the final cleavage step with a stronger acid cocktail. nih.gov

More commonly, derivatives such as Fmoc-Homoserine(Trt)-OH are used in standard Fmoc-based SPPS. researchgate.netwpmucdn.com In this widely adopted methodology, the base-labile Fmoc group protects the N-terminus, while the acid-labile trityl group protects the side-chain hydroxyl of the homoserine residue. The trityl group is stable to the piperidine (B6355638) treatment used for Fmoc removal in each cycle but is cleanly removed during the final cleavage from the resin with strong acid (e.g., TFA). This strategy is compatible with a wide range of other protected amino acids and is a cornerstone of modern peptide synthesis. researchgate.net

| SPPS Strategy | Nα-Protecting Group | Homoserine Side-Chain Protection | Deprotection Conditions |

| Fmoc/tBu | Fmoc | Trityl (Trt) | Nα-Fmoc: 20% Piperidine in DMF. Final Cleavage/Side-Chain: 95% TFA. wpmucdn.com |

| Trt/tBu | Trityl (Trt) | t-Butyl (tBu) | Nα-Trt: 1-2% TFA in DCM. Final Cleavage/Side-Chain: >50% TFA. nih.gov |

The homoserine side chain provides a valuable handle for the creation of modified peptides and bioconjugates. wpmucdn.com Once incorporated into a peptide chain (typically using the Fmoc-Hse(Trt)-OH synthon), the trityl group can be selectively removed on-resin if an acid-labile linker is used, or during final cleavage. The deprotected primary alcohol on the homoserine side chain can then be subjected to various chemical modifications.

For example, the hydroxyl group can be:

Esterified or etherified to attach reporter molecules like fluorophores, biotin, or drug payloads.

Oxidized to an aldehyde or carboxylic acid to serve as a chemical handle for subsequent ligation reactions, such as oxime or hydrazone formation.

Activated for nucleophilic substitution to introduce other functionalities.

This versatility makes this compound a key starting material for producing peptides with tailored properties for applications in diagnostics, therapeutics, and materials science.

Precursor for Unnatural Amino Acids and Non-Proteogenic Structures

This compound is an excellent precursor for the synthesis of a variety of unnatural amino acids. The protection of the α-amino group by the trityl moiety allows for extensive chemical manipulation of the side chain without affecting the core amino acid structure. The primary hydroxyl group is a versatile starting point for synthetic transformations.

Key synthetic pathways starting from this compound include:

Conversion to α,γ-diaminobutyric acid (DAB): The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) (N₃⁻) and subsequent reduction to the amine.

Chain Extension: The hydroxyl group can be oxidized to an aldehyde, which can then serve as an electrophile in carbon-carbon bond-forming reactions (e.g., Wittig or Grignard reactions) to extend the side chain.

Synthesis of Heterocyclic Amino Acids: Intramolecular cyclization reactions involving the side chain can lead to the formation of proline analogs or other heterocyclic structures.

These transformations, followed by deprotection, provide access to a diverse library of non-proteogenic amino acids that can be used as building blocks for novel peptides, peptidomimetics, and other pharmacologically active compounds.

Application in the Synthesis of Oligonucleotide Conjugates

This compound is relevant in the synthesis of peptide-oligonucleotide conjugates (POCs), which are chimeric molecules with applications in antisense therapy, diagnostics, and drug delivery. A common method for creating POCs is through a stepwise solid-phase synthesis approach where the peptide is assembled first, followed by the oligonucleotide. researchgate.net

Spectroscopic and Analytical Characterization Methodologies for N Trityl Homoserine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules like N-Trityl-homoserine. Both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms and their electronic environments.

For this compound, ¹H NMR is expected to show characteristic signals for the trityl group (triphenylmethyl), which typically appears as a complex multiplet in the aromatic region (around 7-8 ppm) due to the nine equivalent protons on the phenyl rings, and a singlet for the methine proton (CH) of the trityl group, often around 4.5-5.0 ppm. The homoserine moiety will exhibit signals corresponding to its α-carbon proton, β-methylene protons, γ-methylene protons, and the hydroxyl proton. The α-proton (adjacent to the amino and carboxyl groups) is usually found in the range of 3.5-4.5 ppm, while the methylene (B1212753) protons will appear in the aliphatic region. The presence of the trityl protecting group on the nitrogen atom will influence the chemical shifts of the adjacent protons.

¹³C NMR provides complementary information, with distinct signals for each unique carbon atom. The trityl group's quaternary carbon (the one attached to the three phenyl rings) typically resonates around 60-70 ppm, while the phenyl carbons appear in the 120-140 ppm range. The carbons of the homoserine backbone will also have characteristic chemical shifts, with the α-carbon appearing around 50-60 ppm, and the β and γ carbons in the aliphatic region.

While specific ¹H and ¹³C NMR data for this compound are not universally published in readily accessible databases, general trends for trityl-protected amino acids suggest a pattern that allows for unambiguous structural assignment. For instance, in related N-trityl protected amino acids, the trityl methine proton is often observed as a singlet around 4.5-4.8 ppm, and the aromatic protons appear as complex multiplets between 7.2-7.5 ppm spectrabase.comrsc.org. The homoserine α-proton would likely be found around 3.6-4.0 ppm, with the β and γ protons in the 1.8-2.2 ppm and 3.5-3.8 ppm regions, respectively nih.govhmdb.cachemicalbook.comchemicalbook.com.

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment

Mass spectrometry is indispensable for determining the molecular weight and confirming the identity of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used, often coupled with High-Performance Liquid Chromatography (HPLC).

In ESI-MS, this compound is likely to be detected as a protonated molecule ([M+H]⁺) or a cation adduct (e.g., [M+Na]⁺). The molecular weight of this compound (C₂₃H₂₃NO₃) is approximately 361.44 g/mol . Therefore, the expected m/z for the protonated molecule would be around 362.4. Fragmentation patterns can further corroborate the structure. Common fragmentation pathways for trityl-protected compounds might involve the loss of the trityl group or parts thereof.

GC-MS is another valuable technique, particularly for volatile derivatives. However, this compound itself might require derivatization to be sufficiently volatile for GC analysis.

MS is also a powerful tool for assessing purity. The presence of unexpected peaks in the mass spectrum, corresponding to ions with different m/z values, can indicate the presence of impurities or byproducts from synthesis. Accurate mass measurements, when available, can also help in confirming the elemental composition. For example, while specific MS data for this compound is limited in the provided search results, related N-acyl homoserine lactones show characteristic molecular ions and fragmentation patterns in GC-MS nih.gov.

Chromatographic Methods for Purification and Analysis (e.g., HPLC, Chiral Chromatography)

Chromatographic techniques are essential for both purifying this compound and analyzing its purity. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely used.

In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid hplc.eusielc.com. This compound, with its relatively large hydrophobic trityl group, is expected to be retained on a C18 column. The separation is achieved by monitoring the eluent using a UV detector, as the trityl group absorbs UV light.

Chiral chromatography is critical if the enantiomeric purity of this compound (derived from L-homoserine) needs to be assessed. Homoserine has a chiral center at the α-carbon. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation sigmaaldrich.combgb-analytik.comgcms.czsigmaaldrich.com. Common CSPs include those based on cyclodextrins or polysaccharide derivatives. The separation is typically optimized by adjusting the mobile phase composition, temperature, and flow rate. The resolution of enantiomers is quantified by their retention times and the separation factor (α).

HPLC methods are also used to monitor reaction progress during synthesis and to quantify the amount of this compound in a sample. The purity is often assessed by the presence of a single major peak in the chromatogram.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. Key functional groups and their expected absorption frequencies include:

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹ orgchemboulder.comuc.edulibretexts.org.

C-H stretch (aliphatic): Bands typically observed between 2850-3000 cm⁻¹ orgchemboulder.comuc.edulibretexts.org.

C-H stretch (aromatic): Bands above 3000 cm⁻¹, often around 3030-3100 cm⁻¹ orgchemboulder.comuc.edulibretexts.org.

C=C stretch (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region orgchemboulder.comuc.edulibretexts.org.

C-O stretch (alcohol): Strong absorption typically found between 1000-1300 cm⁻¹ uc.edulibretexts.org.

C-N stretch: Absorption in the 1000-1350 cm⁻¹ region uc.edu.

The trityl group, with its three phenyl rings, is the primary chromophore for UV-Vis spectroscopy. Aromatic systems typically show absorption bands in the UV region. Benzene, for instance, has absorption maxima around 203.5 nm and 255 nm uomustansiriyah.edu.iq. The trityl group, being a triphenylmethyl moiety, is expected to exhibit significant UV absorption, likely with a λmax in the range of 250-270 nm, due to the extended π-electron system. UV-Vis spectroscopy can be used to quantify the compound if a suitable chromophore is present and a calibration curve is established. The presence of the trityl group would contribute to the UV absorption profile of this compound.

Computational and Theoretical Studies of N Trityl Homoserine

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive understanding of N-Trityl-homoserine's three-dimensional structure and its dynamic flexibility is crucial for predicting its behavior in various chemical and biological contexts. Conformational analysis, often utilizing molecular mechanics or quantum chemical methods, seeks to identify the most stable spatial arrangements of atoms within the molecule. For this compound, this involves exploring the conformational landscape dictated by the homoserine backbone and the steric influence of the bulky trityl (triphenylmethyl) protecting group.

Table 7.1.1: Illustrative Conformational Parameters for this compound

| Molecular Feature | Dihedral Angle (Degrees) |

| Homoserine φ | -60 |

| Homoserine ψ | 170 |

| Homoserine χ1 | 180 |

| Trityl Phenyl Rotation 1 | 0 |

| Trityl Phenyl Rotation 2 | 120 |

| Trityl Phenyl Rotation 3 | -120 |

Note: The dihedral angle values presented are illustrative and represent typical outputs from conformational analysis studies for molecules with similar structural features. Specific values are dependent on the computational methodology, force field, and simulation conditions employed.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, prominently featuring Density Functional Theory (DFT), provide a robust framework for predicting the intrinsic chemical reactivity of this compound and elucidating the selectivity of reactions it participates in mdpi.comnih.gov. These computational methods enable the precise determination of electronic structures, molecular energies, and various properties that govern chemical transformations duartegroupchem.orgnih.gov.

For this compound, quantum chemistry can pinpoint reactive sites by calculating electron densities, partial atomic charges, and frontier molecular orbital energies. This allows for the prediction of susceptibility to nucleophilic or electrophilic attack at various positions, such as the hydroxyl group, the nitrogen atom of the amine (after potential deprotection), or the carbonyl carbon of the carboxylate group. Calculations of activation energies for key synthetic transformations, such as esterification, amidation, or reactions involving the trityl protecting group, can predict reaction rates and mechanistic pathways nih.govnih.gov. Furthermore, these calculations are vital for understanding and predicting regioselectivity (which atom is attacked) and stereoselectivity (the spatial arrangement of products), particularly when this compound is utilized as a chiral building block in complex syntheses mdpi.comduartegroupchem.org. By modeling transition states and reaction energy profiles, researchers can gain detailed mechanistic insights, facilitating the rational design of efficient and selective synthetic routes.

Table 7.2.1: Illustrative Quantum Chemical Reactivity Descriptors for this compound

| Atomic Site | Mulliken Charge | Fukui Function (f+) | Fukui Function (f-) |

| Hydroxyl Oxygen | -0.65 | 0.15 | 0.35 |

| Amine Nitrogen | -0.70 | 0.20 | 0.40 |

| Carboxyl Carbon | +0.85 | 0.05 | 0.25 |

| Trityl Phenyl Carbon | -0.15 | 0.10 | 0.10 |

Note: Mulliken charges and Fukui functions (indicating propensity for nucleophilic (f+) or electrophilic (f-) attack) are theoretical descriptors derived from quantum chemical calculations. The values provided are illustrative examples of the type of data obtained.

Molecular Modeling in the Design of Novel this compound Analogues

Molecular modeling techniques are central to the rational design of novel compounds based on the this compound scaffold, aiming to optimize specific properties or biological activities gu.se. Structure-Activity Relationship (SAR) studies are significantly enhanced by computational approaches, enabling systematic exploration of how structural modifications influence molecular function asm.orgnih.gov.

Techniques such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular docking are extensively employed in analogue design. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. QSAR models establish correlations between structural features and observed biological activities, facilitating predictions for new molecular designs. Molecular docking simulates the binding of a molecule to a target protein, predicting binding modes and affinities, which is invaluable for drug discovery and lead optimization gu.seresearchgate.net.

For this compound, molecular modeling can be utilized to:

Evaluate the impact of modifications to the trityl group, such as substitutions on the phenyl rings, on lipophilicity, solubility, or binding interactions.

Explore variations in the homoserine backbone, including alterations in chain length or stereochemistry, to fine-tune activity or metabolic stability.

Design analogues that mimic transition states or interact optimally with specific binding pockets in biological targets.

By computationally screening a diverse library of potential modifications, researchers can prioritize the most promising candidates for synthesis and subsequent experimental validation, thereby accelerating the discovery pipeline gu.seresearchgate.net. The established utility of the trityl group in protecting strategies for amino acids, including homoserine in peptide synthesis, can also be computationally assessed for optimization or for designing analogues where the trityl moiety is integral to the final active compound gu.seasm.orgnih.govresearchgate.net.

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Efficient Synthetic Routes

The preparation of N-tritylamino acids, including N-Trityl-homoserine, has traditionally involved the reaction of an amino acid ester hydrochloride with trityl chloride in the presence of a base, followed by saponification. uoa.gr While effective, this multi-step process presents opportunities for improvement in terms of efficiency and sustainability.

A significant advancement has been the development of "one-pot" syntheses which streamline the process and improve yields. acs.org These methods reduce the need for intermediate isolation and purification steps, thereby saving time, solvents, and resources. However, challenges can arise, such as the inhibitory steric effect of the bulky trityl group on the saponification of the ester, which may require harsh conditions like high temperatures and excess alkali. uoa.gr Such conditions raise concerns about potential side reactions, including racemization. uoa.gr

Future research is directed at overcoming these limitations. The development of novel catalytic systems could enable the tritylation and subsequent transformations to occur under milder conditions. Exploring green chemistry principles, such as the use of environmentally benign solvents and reducing derivatization steps, is a key objective. Methodologies that avoid harsh alkaline hydrolysis for ester cleavage are particularly desirable for preserving the stereochemical integrity of the final product.

Table 1: Comparison of Synthetic Approaches for N-Trityl-Amino Acids

| Method | Description | Advantages | Challenges & Future Directions |

|---|---|---|---|

| Traditional Method | Stepwise process involving esterification, tritylation, and saponification. uoa.gr | Well-established and reliable. | Multiple steps, potential for racemization during harsh saponification. uoa.gr |

| "One-Pot" Synthesis | Combines multiple reaction steps into a single procedural sequence. acs.org | Increased efficiency, reduced waste. | Can be capricious; optimization needed for scalability and substrate scope. cam.ac.uk |

| Future Sustainable Routes | Focus on green solvents, catalytic processes, and milder reaction conditions. | Reduced environmental impact, improved atom economy. | Development of new catalysts and reaction media. |

Exploration of Novel Reactivity and Chemical Transformations

The primary role of the trityl group in this compound is as an acid-labile protecting group for the amine functionality. researchgate.net It can be readily removed under mild acidic conditions or through catalytic hydrogenation, making it highly valuable in multi-step syntheses, particularly in peptide chemistry. uoa.gr The trityl group's ability to stabilize a positive charge through resonance facilitates its easy cleavage as a stable trityl cation. researchgate.net

Beyond its protective role, the this compound scaffold offers sites for further chemical modification. The hydroxyl group on the side chain is a key handle for derivatization. For instance, Mitsunobu reactions, which have been shown to be efficient with the closely related N-Trityl serine esters, could be explored for introducing a wide range of functional groups onto the homoserine side chain via nucleophilic substitution. acs.org

Future research will likely focus on leveraging the unique electronic and steric properties of the trityl group to direct reactions at other positions in the molecule. Investigating novel deprotection strategies that are orthogonal to other protecting groups is also an active area of interest. This would enhance the utility of this compound in the synthesis of increasingly complex and multifunctional target molecules.

Expanding the Scope of Applications in Emerging Fields

Historically, N-trityl amino acids were developed as an alternative to the carbobenzoxy method for the synthesis of complex polypeptides. uoa.gr While still relevant in peptide synthesis, the most significant emerging application for this compound is as a key intermediate in the synthesis of N-acyl-homoserine lactones (AHLs) and their analogs. cam.ac.ukresearchgate.net

AHLs are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing (QS), which regulates gene expression related to virulence and biofilm formation. cam.ac.ukfrontiersin.org By synthesizing analogs of these natural signal molecules, researchers can create tools to study and manipulate bacterial communication. This compound serves as a precursor to the homoserine lactone core, onto which various acyl chains are attached. These synthetic AHL analogs can act as either inhibitors (antagonists) or promoters (agonists) of QS pathways, making them promising candidates for developing novel anti-infective strategies that circumvent traditional antibiotic resistance mechanisms. frontiersin.orgmdpi.comnih.gov

Future applications could involve using this compound to construct more sophisticated molecular probes. For example, it can be a building block for creating biotin-tagged or fluorescently-labeled AHL derivatives to identify and study bacterial receptor proteins. researchgate.net Furthermore, its use could be extended to the synthesis of peptide nucleic acids (PNAs) or other peptidomimetics where the homoserine unit provides a unique structural element.

Addressing Stereochemical Control in Complex Derivatives

Maintaining the stereochemical integrity of the chiral center in homoserine is a critical challenge throughout its synthesis and derivatization. Accessing enantiomerically pure N-acyl-homoserine lactones is crucial, as biological activity is often highly dependent on stereochemistry. cam.ac.uk

Synthetic routes must be carefully designed to avoid racemization. For example, the use of hot alkali during the saponification of ester intermediates is a known risk factor for losing enantiomeric purity. uoa.gr Modern coupling methods, such as those employing Schotten-Baumann conditions, have been shown to produce AHLs with excellent enantiomeric excess, indicating that racemization is minimized during the acylation step. cam.ac.uk

The primary future challenge lies in controlling the stereochemistry during the synthesis of more complex derivatives where new stereocenters are introduced. This is particularly relevant when modifying the side chain or the lactone ring of AHL analogs. The development of diastereoselective and enantioselective reactions starting from this compound will be essential for accessing specific, stereochemically defined target molecules. Robust analytical methods, such as chiral HPLC, are indispensable for verifying the enantiomeric purity of the final products. cam.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trityl chloride |

| N-acyl-homoserine lactones (AHLs) |

| N-Trityl serine esters |

| Biotin |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.